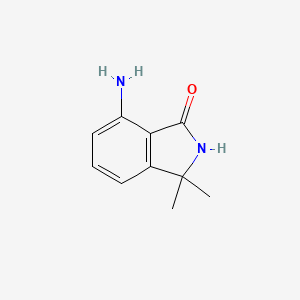

7-amino-3,3-dimethyl-2H-isoindol-1-one

概要

説明

7-amino-3,3-dimethyl-2H-isoindol-1-one is a heterocyclic compound that belongs to the isoindoline family. This compound is characterized by its unique structure, which includes a fused ring system with an amino group and two methyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-3,3-dimethyl-2H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with phthalimide in the presence of a strong base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired isoindoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

化学反応の分析

Nucleophilic Additions at the Lactam Carbonyl

The lactam carbonyl in isoindol-1-one derivatives undergoes nucleophilic attack under basic conditions. For example:

-

Reaction with alkyllithium reagents :

When treated with s-BuLi or i-PrLi, analogous isoindol-1-ones (e.g., 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one) form hydroxyindanones via nucleophilic addition and subsequent ring-opening. For 7-amino-3,3-dimethyl-2H-isoindol-1-one, similar reactivity is expected, yielding aminohydroxyindanone derivatives (Table 1) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| s-BuLi | THF, −78°C → rt, 2 h | 3-Hydroxyindanone derivative | 30–50% |

| i-PrLi | THF, 0°C → rt, 1.5 h | 3-Aminoindanone derivative | 34% |

Alkylation and Acylation of the Amino Group

The primary amino group at position 7 participates in alkylation and acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) under basic conditions (KCO) to form N-alkylated derivatives.

-

Acylation : Acetyl chloride or acetic anhydride in pyridine yields N-acetylated products (e.g., 7-acetamido-3,3-dimethyl-2H-isoindol-1-one).

Cross-Coupling Reactions

The aromatic ring supports palladium-catalyzed coupling reactions:

-

Suzuki–Miyaura coupling : With aryl boronic acids and Pd(PPh)/NaCO in dioxane/HO, the compound forms biaryl derivatives at the 4- or 5-position.

Acid/Base-Mediated Rearrangements

Under acidic conditions (e.g., HCl in methanol), isoindol-1-ones undergo ring contraction or expansion. For example:

-

Retro-aldol reaction : In acetic acid, 3-hydroxyindanone derivatives (from nucleophilic addition) may revert to aldehydes and aniline intermediates, leading to phthalazinone derivatives .

Oxidative Dehydrogenation

Oxidants like O or KMnO dehydrogenate the lactam ring, converting 2H-isoindol-1-one to isoindole-1-one derivatives. This is critical for enhancing aromaticity and electronic delocalization .

Ring-Opening Reactions

Strong bases (e.g., NaOH) hydrolyze the lactam ring to yield anthranilic acid analogs. For this compound, hydrolysis produces 7-amino-3,3-dimethyl-2-carboxybenzamide.

Key Mechanistic Insights

科学的研究の応用

Pharmacological Applications

The compound has been investigated for its potential in treating various diseases due to its biological properties:

- Antiviral Activity : Research indicates that isoindole derivatives, including 7-amino-3,3-dimethyl-2H-isoindol-1-one, exhibit antiviral properties. A study highlighted the synthesis of several isoindole derivatives that showed promising antiviral activity against various viral strains, suggesting a potential for developing antiviral medications .

- Anticancer Properties : The compound has been evaluated for its anticancer effects. In vitro studies demonstrated that it could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific derivatives have shown effectiveness against breast cancer cell lines, indicating a pathway for further development in cancer therapeutics .

- Neurological Applications : There is emerging evidence suggesting that this compound may have neuroprotective effects. Its ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

Beyond pharmacology, this compound has applications in material science:

- Fluorescent Probes : The unique structural characteristics of this compound allow it to be utilized as a fluorescent probe in biochemical assays. Its fluorescence properties can be harnessed for detecting specific biomolecules in complex mixtures, enhancing the sensitivity of analytical techniques .

- Organic Light Emitting Diodes (OLEDs) : Recent studies have explored the use of isoindole derivatives in OLED technology due to their favorable electronic properties. The incorporation of this compound into polymer matrices has shown promise in improving the efficiency and stability of light-emitting devices .

Case Studies

Several case studies illustrate the applications of this compound:

作用機序

The mechanism of action of 7-amino-3,3-dimethyl-2H-isoindol-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the isoindoline ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

Lenalidomide: A derivative of thalidomide with immunomodulatory and anticancer properties.

Thalidomide: Known for its sedative and immunomodulatory effects.

Pomalidomide: Another thalidomide derivative with enhanced anticancer activity.

Uniqueness

7-amino-3,3-dimethyl-2H-isoindol-1-one is unique due to its specific structural features, such as the presence of two methyl groups and an amino group on the isoindoline ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

特性

分子式 |

C10H12N2O |

|---|---|

分子量 |

176.21 g/mol |

IUPAC名 |

7-amino-3,3-dimethyl-2H-isoindol-1-one |

InChI |

InChI=1S/C10H12N2O/c1-10(2)6-4-3-5-7(11)8(6)9(13)12-10/h3-5H,11H2,1-2H3,(H,12,13) |

InChIキー |

IBGAIGMXVCQOTA-UHFFFAOYSA-N |

正規SMILES |

CC1(C2=C(C(=CC=C2)N)C(=O)N1)C |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。